

An In-depth Technical Guide to 1-Bromo-1-chlorocyclobutane

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Compound of Interest

Compound Name: 1-Bromo-1-chlorocyclobutane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-bromo-1-chlorocyclobutane**, a halogenated cyclobutane derivative with significant potential as a synthetic intermediate in organic chemistry and drug discovery. The document covers its nomenclature, physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside a discussion of its potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

1-Bromo-1-chlorocyclobutane, a geminal dihalocyclobutane, is a valuable building block in organic synthesis. The presence of two different halogen atoms on the same carbon within a strained cyclobutane ring offers unique reactivity and opportunities for selective functionalization. The cyclobutane motif itself is of growing interest in medicinal chemistry, as its incorporation into molecular scaffolds can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence the conformational preferences of drug candidates. This guide aims to consolidate the available technical information on **1-bromo-1-chlorocyclobutane**, providing a practical resource for its utilization in research and development.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is **1-bromo-1-chlorocyclobutane**[\[1\]](#). Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-bromo-1-chlorocyclobutane [1]
CAS Number	31038-07-0 [1]
Molecular Formula	C ₄ H ₆ BrCl [1] [2]
Molecular Weight	169.45 g/mol [1]
Canonical SMILES	<chem>C1CC(C1)(Cl)Br</chem> [1]
InChIKey	XSCXKWZUJRRLIL-UHFFFAOYSA-N [1]

A summary of its computed physicochemical properties is provided in Table 2. These parameters are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

Property	Value	Source
Density (Predicted)	1.7 ± 0.1 g/cm ³	[3]
Boiling Point (Predicted)	151.9 ± 13.0 °C at 760 mmHg	[3]
XLogP3	2.4	[1][2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	0	[2]
Exact Mass	167.93414 Da	[1][2]
Topological Polar Surface Area	0 Å ²	[1]

Spectroscopic Data

The characterization of **1-bromo-1-chlorocyclobutane** relies on standard spectroscopic techniques. Below is a summary of expected and reported spectral data.

Mass Spectrometry

The mass spectrum of **1-bromo-1-chlorocyclobutane** is characterized by a complex isotopic pattern in the molecular ion region due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 3: Mass Spectrometry Data

m/z	Interpretation
168, 170, 172	Molecular ion peaks ($[M]^+$) exhibiting the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
133, 135	Fragment ion corresponding to the loss of a chlorine atom ($[M-Cl]^+$).
89	Fragment ion corresponding to the loss of a bromine atom ($[M-Br]^+$).

The fragmentation pattern is initiated by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **1-bromo-1-chlorocyclobutane** are not readily available in the searched literature, a predicted ^1H and ^{13}C NMR spectrum can be described based on its structure.

^1H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cyclobutane ring. The protons on the carbon adjacent to the dihalo-substituted carbon (C2 and C4) would be expected to appear further downfield compared to the proton on the C3 carbon due to the deshielding effect of the halogens.

^{13}C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the three different carbon environments in the molecule. The most downfield signal would be for the C1 carbon bearing the two halogen atoms, followed by the C2/C4 carbons, and the most upfield signal would be for the C3 carbon.

Infrared (IR) Spectroscopy

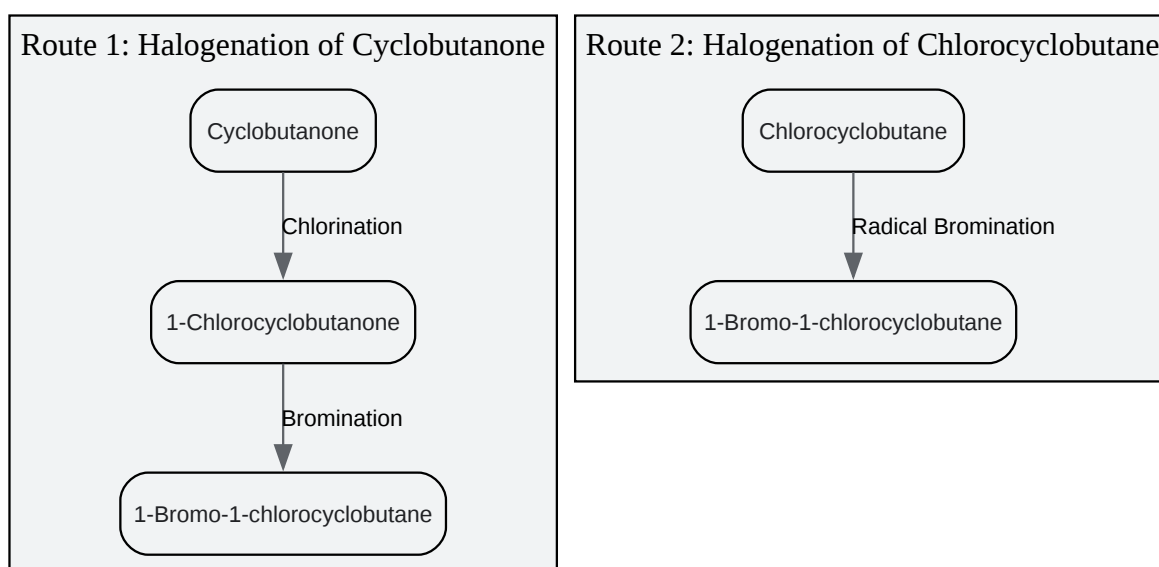
The IR spectrum of **1-bromo-1-chlorocyclobutane** would be expected to exhibit characteristic absorptions for C-H stretching of the methylene groups in the region of $2850\text{--}3000\text{ cm}^{-1}$ and C-C bond vibrations. The C-Br and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm^{-1} .

Synthesis and Experimental Protocols

The synthesis of **1-bromo-1-chlorocyclobutane** can be approached through a few general strategies, primarily involving the halogenation of a cyclobutane precursor.

Synthetic Pathways

Two plausible synthetic routes are outlined below.



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Caption: Synthetic routes to **1-Bromo-1-chlorocyclobutane**.

Experimental Protocol: Synthesis from Chlorocyclobutane (Route 2)

This protocol describes a representative procedure for the synthesis of **1-bromo-1-chlorocyclobutane** via radical bromination of chlorocyclobutane.

Materials:

- Chlorocyclobutane

- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or other suitable solvent
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

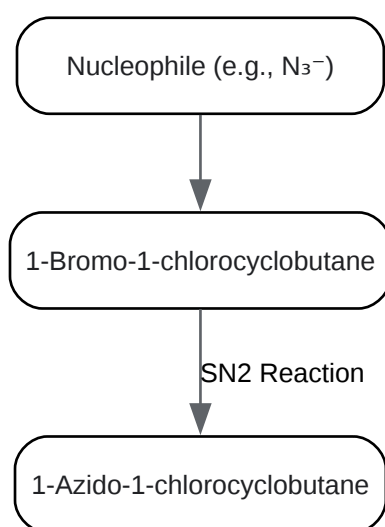
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorocyclobutane (1.0 eq) in carbon tetrachloride.
- Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).
- Heat the reaction mixture to reflux under inert atmosphere for 4-6 hours. The reaction can be monitored by GC-MS or TLC.
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **1-bromo-1-chlorocyclobutane**.

Chemical Reactions and Experimental Protocols

1-Bromo-1-chlorocyclobutane is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The C1 carbon is electrophilic and susceptible to attack by nucleophiles. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective substitution, although this can be challenging.



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Caption: Nucleophilic substitution of **1-Bromo-1-chlorocyclobutane**.

Experimental Protocol: Reaction with Sodium Azide

This protocol provides a representative procedure for a nucleophilic substitution reaction.

Materials:

- **1-Bromo-1-chlorocyclobutane**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)

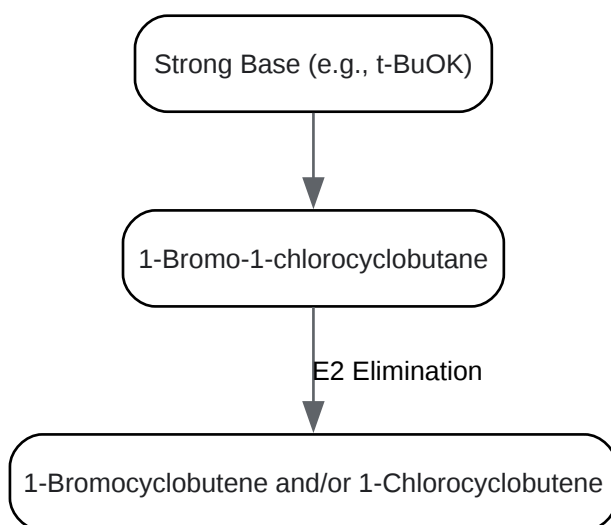
- Diethyl ether
- Water
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve **1-bromo-1-chlorocyclobutane** (1.0 eq) in DMF.
- Add sodium azide (1.2 eq) to the solution.
- Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.
- Cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product, 1-azido-1-chlorocyclobutane.
- Further purification can be achieved by column chromatography.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, **1-bromo-1-chlorocyclobutane** can undergo elimination reactions to form cyclobutene derivatives.



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Caption: Elimination reaction of **1-Bromo-1-chlorocyclobutane**.

Experimental Protocol: Reaction with Potassium tert-Butoxide

This protocol describes a representative procedure for an elimination reaction.

Materials:

- **1-Bromo-1-chlorocyclobutane**
- Potassium tert-butoxide (t-BuOK)
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride solution
- Diethyl ether
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere, dissolve **1-bromo-1-chlorocyclobutane** (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction by GC-MS.
- Quench the reaction by the slow addition of saturated ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and carefully evaporate the solvent to obtain the crude product mixture of halocyclobutenes.
- The products can be separated and purified by preparative gas chromatography or careful fractional distillation.

Applications in Drug Development

While specific examples of marketed drugs containing the **1-bromo-1-chlorocyclobutane** moiety are not identified, the use of gem-dihalocycloalkanes as synthetic intermediates in medicinal chemistry is a growing area of interest. These motifs can serve as precursors to a variety of functionalized cyclobutanes, which are increasingly incorporated into drug candidates to enhance their pharmacological profiles. The strained nature of the cyclobutane ring can impart unique conformational constraints on a molecule, which can be beneficial for binding to biological targets. Furthermore, the introduction of a cyclobutane ring can increase the sp^3 character of a molecule, a property often associated with improved clinical success rates.

Conclusion

1-Bromo-1-chlorocyclobutane is a synthetically useful building block with the potential for diverse applications in organic synthesis and medicinal chemistry. Its unique structural features, including the strained cyclobutane ring and the presence of two different halogens on a single carbon, allow for a range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, including representative experimental protocols. It is anticipated that the information contained herein will facilitate the further exploration and utilization of this versatile compound in the development of novel chemical entities.

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References

- 1. 1-Bromo-1-chlorocyclobutane | C₄H₆BrCl | CID 560732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1-Bromo-1-chlorocyclobutane | CAS 31038-07-0 [benchchem.com]
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